molecular formula C24H18Cl2N2O4 B11500783 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B11500783
M. Wt: 469.3 g/mol
InChI Key: VAWKIFVVJANQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE is a complex organic compound characterized by its unique hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole core, followed by the introduction of the phenyl, methoxyphenyl, and dichlorophenyl groups through various substitution reactions. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives.

    Substitution: The phenyl, methoxyphenyl, and dichlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound could be investigated for its potential biological activity. This includes studies on its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications. This could involve screening for activity against various diseases or conditions, as well as studying its pharmacokinetics and pharmacodynamics.

Industry

In industrial applications, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole derivatives with different substituents. Examples might include:

  • 5-(3,4-DICHLOROPHENYL)-3-(4-HYDROXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE
  • 5-(3,4-DICHLOROPHENYL)-3-(4-METHYLPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE

Uniqueness

The uniqueness of 5-(3,4-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2-PHENYL-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOLE-4,6-DIONE lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H18Cl2N2O4

Molecular Weight

469.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H18Cl2N2O4/c1-31-17-10-7-14(8-11-17)21-20-22(32-28(21)15-5-3-2-4-6-15)24(30)27(23(20)29)16-9-12-18(25)19(26)13-16/h2-13,20-22H,1H3

InChI Key

VAWKIFVVJANQRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)ON2C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.